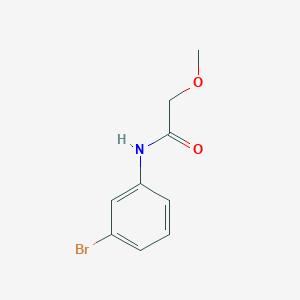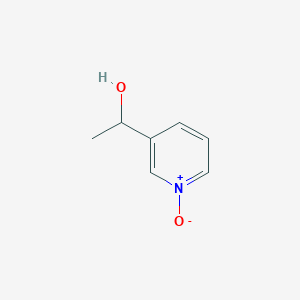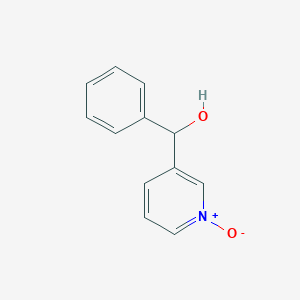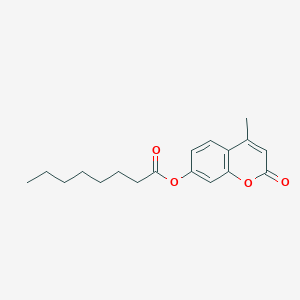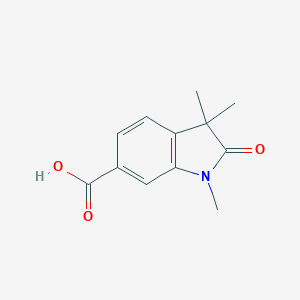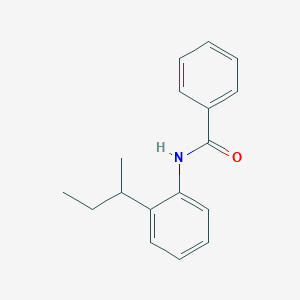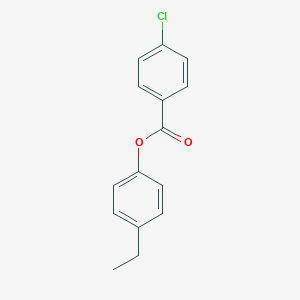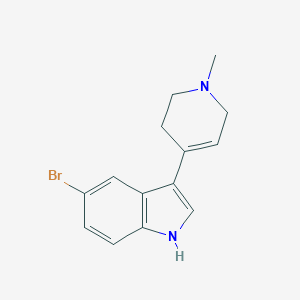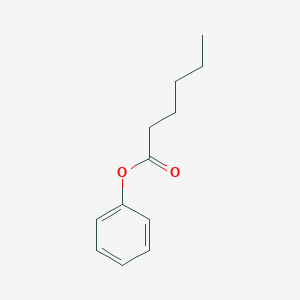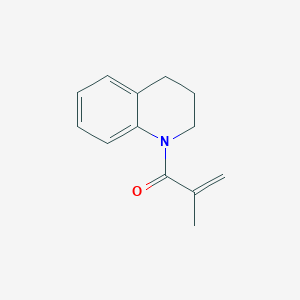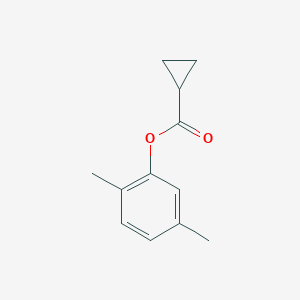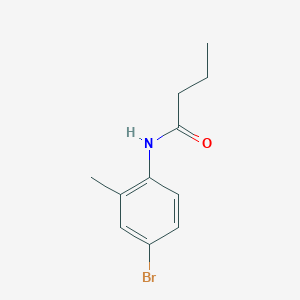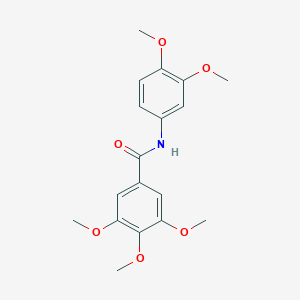
N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide (DMT) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMT is a derivative of the psychedelic compound dimethyltryptamine (DMT), which has been found to have psychoactive effects. However, DMT itself does not exhibit these effects and is instead used for its research applications.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to interact with the serotonin system in the brain. Specifically, N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide is believed to bind to serotonin receptors, which can lead to changes in neural activity and the release of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide can have a range of biochemical and physiological effects. For example, N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. Additionally, N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its relatively low toxicity compared to other psychoactive compounds. Additionally, N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide is relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation of using N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide. One area of interest is its potential as a treatment for addiction. Studies have shown that N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in this area. Additionally, N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide and its potential effects on various biological systems.
Métodos De Síntesis
N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 3,4,5-trimethoxyaniline in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain the final N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide compound.
Aplicaciones Científicas De Investigación
N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been used in scientific research to study its effects on various biological systems. One area of interest has been its potential as a treatment for mood disorders such as depression and anxiety. Studies have shown that N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide can increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. This increase in BDNF levels may be responsible for the antidepressant effects of N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide.
Propiedades
Número CAS |
745-96-0 |
|---|---|
Nombre del producto |
N-(3,4-Dimethoxyphenyl)-3,4,5-trimethoxybenzamide |
Fórmula molecular |
C18H21NO6 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H21NO6/c1-21-13-7-6-12(10-14(13)22-2)19-18(20)11-8-15(23-3)17(25-5)16(9-11)24-4/h6-10H,1-5H3,(H,19,20) |
Clave InChI |
SAANAEFSIKEDHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Otros números CAS |
745-96-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



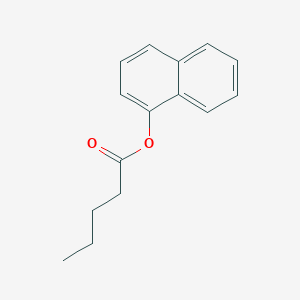
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
